molecular formula C10H21Cl2N3O8 B3342389 Agn-PC-00C6M9 CAS No. 2009-81-6

Agn-PC-00C6M9

Cat. No. B3342389
CAS RN: 2009-81-6
M. Wt: 382.19 g/mol
InChI Key: OLECGDCCKDPGHG-UHFFFAOYSA-L
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Description

Agn-PC-00C6M9 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of Agn-PC-00C6M9 is not fully understood, but it is thought to involve the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression. The inhibition of these enzymes and pathways may contribute to the anti-inflammatory, anti-cancer, and neuroprotective effects of Agn-PC-00C6M9.
Biochemical and Physiological Effects:
Agn-PC-00C6M9 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. In animal studies, Agn-PC-00C6M9 has been shown to reduce inflammation, inhibit tumor growth, and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using Agn-PC-00C6M9 in lab experiments is that it is a synthetic molecule, which means that it can be easily produced in large quantities with high purity. This makes it easier to study its effects in vitro and in vivo. Another advantage is that it has shown potential applications in various scientific research fields, which makes it a versatile compound for studying different biological processes. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that its effects may vary depending on the cell type or tissue being studied, which means that careful experimental design is necessary.

Future Directions

There are several future directions for research on Agn-PC-00C6M9. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to study its effects in different animal models and in human clinical trials. This will provide more information on its safety and efficacy as a potential therapeutic agent. Another direction is to study its effects on other biological processes, such as metabolism and immune function. Overall, the potential applications of Agn-PC-00C6M9 in scientific research make it an exciting compound for further investigation.

Scientific Research Applications

Agn-PC-00C6M9 has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models. It has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that Agn-PC-00C6M9 inhibits the growth of cancer cells. It has also been studied for its potential as a neuroprotective agent. Animal studies have shown that Agn-PC-00C6M9 can protect neurons from damage caused by oxidative stress.

properties

IUPAC Name

[3-(dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium;diperchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClHO4/c1-11(2)7-10(8-12(3)4)9-13(5)6;2*2-1(3,4)5/h7-9H,1-6H3;2*(H,2,3,4,5)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLECGDCCKDPGHG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=[N+](C)C)C=[N+](C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469071
Record name AGN-PC-00C6M9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agn-PC-00C6M9

CAS RN

2009-81-6
Record name AGN-PC-00C6M9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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